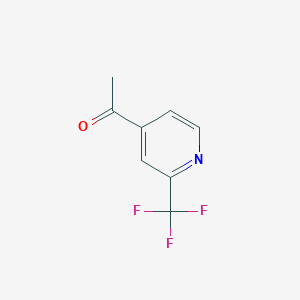

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone

Description

BenchChem offers high-quality 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(trifluoromethyl)pyridin-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)6-2-3-12-7(4-6)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMONBFLXHMNABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694992 | |

| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-86-7 | |

| Record name | 1-[2-(Trifluoromethyl)pyridin-4-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone: A Technical Guide

Executive Summary & Strategic Value

The moiety 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone represents a high-value scaffold in modern drug discovery. The 2-trifluoromethyl group (

This guide prioritizes synthetic reliability. While direct alkylation of nitriles is theoretically possible, electron-deficient pyridines are prone to nucleophilic attack on the ring carbons. Therefore, this guide advocates for a Weinreb Amide strategy as the primary high-fidelity route to prevent over-alkylation, with Stille Coupling as a mild alternative for sensitive substrates.

Retrosynthetic Analysis & Route Selection

To ensure reproducibility and scalability, we evaluate three potential disconnections. The choice depends heavily on the starting material availability and functional group tolerance of the total substrate.

Decision Matrix

| Parameter | Route A: Weinreb Amide (Recommended) | Route B: Stille Coupling (Alternative) | Route C: Nitrile Addition (High Risk) |

| Starting Material | 2-(CF3)isonicotinic acid | 4-Chloro-2-(CF3)pyridine | 2-(CF3)isonicotinonitrile |

| Key Reagent | MeNH(OMe)·HCl / MeMgBr | Tributyl(1-ethoxyvinyl)Sn | MeMgBr / MeLi |

| Chemo-selectivity | High (Stops at ketone) | High (Neutral conditions) | Medium (Risk of tert-alcohol) |

| Scalability | Excellent | Moderate (Tin waste) | Good |

| Cost | Moderate | High (Pd catalyst + Tin) | Low |

Synthetic Logic Diagram

Figure 1: Retrosynthetic map highlighting the Weinreb Amide route (Green path) as the optimal balance of selectivity and stability.

Primary Protocol: The Weinreb Amide Route[1][2]

Rationale: The reaction of Grignard reagents with esters or acid chlorides often leads to double addition, yielding the tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered chelate with the magnesium, preventing the ketone from being formed until the acidic workup. This is crucial for electron-deficient pyridines where the resulting ketone is highly electrophilic.

Step 1: Synthesis of N-methoxy-N-methyl-2-(trifluoromethyl)isonicotinamide

Reagents:

-

2-(trifluoromethyl)isonicotinic acid (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

DCM (Dichloromethane) or DMF (anhydrous)

Workflow:

-

Activation: Charge a flame-dried flask with 2-(trifluoromethyl)isonicotinic acid and anhydrous DCM (0.2 M). Add CDI portion-wise at 0°C.

-

Gas Evolution: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour until

evolution ceases. -

Amidation: Add N,O-Dimethylhydroxylamine hydrochloride in one portion. Stir at RT for 3–12 hours.

-

Workup: Quench with 1M HCl (careful not to hydrolyze the amide, keep pH ~3-4) or saturated

. Extract with DCM. Wash organic layer with saturated -

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a stable oil or low-melting solid.

Step 2: Grignard Addition to form the Ketone

Reagents:

-

Weinreb Amide (from Step 1) (1.0 equiv)

-

Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.2–1.5 equiv)

-

THF (anhydrous)[1]

Workflow:

-

Preparation: Dissolve the Weinreb amide in anhydrous THF (0.15 M) under Nitrogen/Argon. Cool to -10°C or 0°C .

-

Addition: Add MeMgBr dropwise over 20 minutes. Note: The solution may turn yellow/orange.

-

Chelation: Stir at 0°C for 1 hour. TLC should show complete consumption of the amide.

-

Quench (Critical): Pour the reaction mixture into a vigorously stirred flask containing cold 1M HCl or saturated

. Mechanistic Note: This step breaks the Mg-chelate, releasing the ketone. -

Extraction: Extract with EtOAc (3x).

-

Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

Expected Yield: 75–85% (over 2 steps).[1]

Secondary Protocol: Stille Coupling

Rationale: If the carboxylic acid precursor is unavailable, or if the molecule contains other ester/amide groups sensitive to Grignard reagents, the Stille coupling from the chloride is the preferred neutral method.

Reagents:

-

4-chloro-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Tributyl(1-ethoxyvinyl)stannane (1.1 equiv)

- (5 mol%)

-

Toluene or 1,4-Dioxane (degassed)

-

Hydrolysis: 1M HCl

Workflow:

-

Coupling: Combine the chloropyridine, stannane, and Pd catalyst in degassed toluene. Heat to reflux (100–110°C) for 4–16 hours.

-

Intermediate: The reaction produces the enol ether intermediate (1-(1-ethoxyvinyl)-2-(trifluoromethyl)pyridine).

-

Hydrolysis: Cool to RT. Add 1M HCl (aqueous) and stir vigorously for 1–2 hours. This cleaves the vinyl ether to the ketone.

-

Workup: Neutralize with

. Extract with EtOAc. Use KF (Potassium Fluoride) solution wash to precipitate tin byproducts as insoluble

Expected Yield: 60–75%.

Analytical Data & Validation

To validate the synthesis, the researcher must confirm the structure using NMR and MS.

| Analytical Method | Expected Signal Characteristics | Interpretation |

| 1H NMR (CDCl3) | Acetyl Methyl : Distinct singlet, deshielded by carbonyl. | |

| 1H NMR (CDCl3) | Pyridine Protons : Pattern depends on 2,4-subst. H3/H5/H6 signals. | |

| 19F NMR | Trifluoromethyl : Characteristic singlet for 2-CF3 pyridine. | |

| IR Spectroscopy | ~1690–1700 cm⁻¹ | C=O Stretch : Conjugated ketone. |

| LC-MS | [M+H]+ = 190.1 | Mass : Consistent with Formula |

Safety & Handling (E-E-A-T)

-

Pyridine Toxicity: Trifluoromethylpyridines can be volatile and skin-permeable. All operations must be conducted in a fume hood.

-

Organotin (Stille Route): Tributyltin compounds are highly toxic and neurotoxic. All waste must be segregated as "Heavy Metal Waste."

-

Exotherms: The quenching of Grignard reagents (Step 2) is highly exothermic. Always use an ice bath and dropwise addition.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

- Sakamoto, T. et al. "Palladium-catalyzed reactions of chloropyridines with organotin compounds." Chem. Pharm. Bull., 1986, 34, 2719.

- Schlosser, M. "The 2-(trifluoromethyl)pyridine scaffold: Synthesis and properties." European Journal of Organic Chemistry, 2003. (General properties of the CF3-pyridine core).

-

PubChem Compound Summary. "1-(2-(trifluoromethyl)pyridin-4-yl)ethanone (CAS 1060810-86-7)." National Library of Medicine. Link

Sources

Physical and chemical properties of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone

An In-depth Technical Guide on 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2-(trifluoromethyl)pyridin-4-yl)ethanone, with CAS Number 1060810-86-7, is a fluorinated heterocyclic ketone that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine scaffold confers a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics.[3] These attributes are highly sought after in the design of novel bioactive molecules.

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone. It is intended for researchers, scientists, and drug development professionals, offering insights into its molecular characteristics, reactivity, and the experimental protocols necessary for its thorough characterization. The narrative emphasizes the causality behind its properties and provides a framework for its effective utilization in research and development settings.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The combination of the polar ketone group, the basic pyridine nitrogen, and the highly electronegative trifluoromethyl group in 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone results in a nuanced profile.

Table 1: Summary of Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone | N/A |

| CAS Number | 1060810-86-7 | [1][2] |

| Molecular Formula | C₈H₆F₃NO | [1][2] |

| Molecular Weight | 189.14 g/mol | [1] |

| Purity | Commercially available at ≥95% or 97% | [1][2] |

| SMILES | CC(=O)C1=CC(=NC=C1)C(F)(F)F | [1][2] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Detailed Properties:

-

Appearance: While not explicitly detailed in the reviewed literature for this specific isomer, related trifluoromethylpyridine derivatives are often white crystalline solids.[4] Direct observation of a purified sample is necessary for definitive characterization.

-

Solubility: A definitive solubility profile is not available. However, based on its structure, the compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in aqueous solutions is likely limited but may be enhanced under acidic conditions due to the protonation of the pyridine nitrogen.

Section 2: Reactivity and Synthetic Relevance

The chemical behavior of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone is governed by the interplay of its three key functional components: the pyridine ring, the trifluoromethyl group, and the acetyl group.

-

Pyridine Ring and the -CF₃ Effect: The trifluoromethyl group is a potent electron-withdrawing group. Its presence at the 2-position significantly decreases the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the -CF₃ group.[5] This characteristic is a cornerstone of its utility as a synthetic intermediate. The pyridine nitrogen retains its basic character, allowing it to act as a ligand or be protonated, which can be leveraged to modulate reactivity or facilitate purification.

-

Carbonyl Reactivity: The acetyl group offers a versatile handle for a wide array of chemical transformations. The ketone can undergo:

-

Reduction: To form the corresponding secondary alcohol, a common step in modifying biological activity.

-

Oxidation: Such as in the Baeyer-Villiger oxidation to form an ester.

-

Condensation Reactions: Aldol and similar condensation reactions at the α-carbon of the acetyl group to build molecular complexity.

-

Reductive Amination: To introduce substituted amine functionalities, a key strategy in drug discovery.

-

The presence of these reactive sites makes 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone a valuable precursor for creating diverse libraries of compounds for screening and lead optimization.

Section 3: Significance in Research and Development

Trifluoromethylpyridine (TFMP) derivatives are integral to modern agrochemical and pharmaceutical development.[5][6] The strategic inclusion of the TFMP moiety has led to the successful development of numerous commercial products, including herbicides, insecticides, and pharmaceuticals.[5][6]

Role in Drug Discovery: The -CF₃ group is often considered a "bioisostere" of a methyl group but with profoundly different electronic properties. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[5]

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, improving binding affinity and potency.[3]

-

Improved Pharmacokinetics: The lipophilicity of the -CF₃ group can enhance a molecule's ability to cross cell membranes, improving absorption and distribution.[3]

Derivatives of trifluoromethylpyridines have been investigated as kinase inhibitors for oncology applications and as agents against various pathogens.[3]

Caption: Role of Building Blocks in Drug Discovery Workflow.

Section 4: Experimental Protocols for Characterization

A rigorous and systematic approach is essential for verifying the identity, purity, and structure of any chemical intermediate. The following workflow and protocols provide a self-validating system for the characterization of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone.

Caption: Systematic Workflow for Compound Characterization.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the proton environment, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is essential for verifying the presence and environment of the trifluoromethyl group.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum (e.g., at 400 MHz).

-

Expected Results: Three distinct signals in the aromatic region (likely between 7.5-9.0 ppm) corresponding to the three protons on the pyridine ring, and a singlet in the aliphatic region (~2.5-2.7 ppm) corresponding to the three protons of the acetyl methyl group.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Results: Eight distinct carbon signals are expected: one for the methyl group, one for the carbonyl carbon, five for the pyridine ring carbons, and one for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Expected Results: A single sharp signal (a singlet) corresponding to the three equivalent fluorine atoms of the -CF₃ group. Its chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

-

Protocol 4.2: Mass Spectrometry (MS)

Causality: MS provides direct evidence of the molecular weight, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the exact mass to within a few parts per million, providing definitive confirmation of the molecular formula.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode. This method typically protonates the basic pyridine nitrogen, minimizing fragmentation.

-

Analysis: Acquire the spectrum over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Expected Results: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 190.15. In HRMS, the expected exact mass for C₈H₇F₃NO⁺ would be calculated and compared to the observed value.

Protocol 4.3: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, serving as a quick quality control check.

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Expected Results:

-

A strong, sharp absorption band around 1680-1710 cm⁻¹ , characteristic of the C=O (ketone) stretch.

-

Strong absorption bands in the 1100-1350 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group.

-

Bands corresponding to aromatic C=C and C=N stretching in the 1400-1600 cm⁻¹ region.

-

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone was not available in the sources reviewed, data from closely related analogues suggest that appropriate precautions are necessary. The GHS classifications for the isomeric 1-(4-(trifluoromethyl)pyridin-2-yl)ethanone include warnings for being a combustible liquid, causing skin and eye irritation, and potentially causing respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation from moisture or air.[1]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before any handling, storage, or use of this compound.

Conclusion

1-(2-(trifluoromethyl)pyridin-4-yl)ethanone is a strategically important chemical entity whose value is derived from the unique interplay of its pyridine core, electron-withdrawing trifluoromethyl group, and synthetically versatile acetyl handle. Its physicochemical properties make it an ideal intermediate for the construction of complex molecules with potential applications in pharmacology and agriculture. A thorough understanding of its reactivity, coupled with rigorous analytical characterization as outlined in this guide, is paramount for its successful application in any research and development program.

References

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). Research Outreach. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-171. [Link]

-

PubChem. (n.d.). 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-[6-(6-Acetylpyridin-2-yl)pyridin-2-yl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Lead Sciences. (n.d.). 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 245-261. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). Perpropionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-8-(1-methylethyl)-3-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Silico. (n.d.). N-(2-aminoethyl)- 3-aminopropyltrimethoxysilane CAS 1760-24-3. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting Information for "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water". Retrieved from [Link]

-

Defense Technical Information Center. (1977). SELECTED ION FRAGMENTATION WITH A TANDEM QUADRUPOLE MASS SPECTROMETER. Retrieved from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 2. 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone | [frontierspecialtychemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. ossila.com [ossila.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one | C8H6F3NO | CID 10330130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. kishida.co.jp [kishida.co.jp]

A Technical Guide to the Structural Elucidation of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone, a key building block in medicinal and agrochemical research. The strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is detailed, offering researchers, scientists, and drug development professionals a robust framework for the characterization of this and structurally related compounds. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of a Fluorinated Pyridine Ketone

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. The trifluoromethyl group (-CF₃) is a particularly valued substituent in drug design. 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone (Figure 1) is a heterocyclic ketone that serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its structure, combining a trifluoromethylated pyridine ring with an acetyl group, presents a unique set of analytical challenges and opportunities for detailed structural characterization. Accurate and unambiguous structure elucidation is a critical first step in any research and development endeavor, ensuring the integrity of subsequent biological and chemical studies.

Figure 1: Structure of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone

Caption: Chemical structure of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone.

Synthesis of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone

A reliable synthetic route is paramount for obtaining pure material for structural analysis. A common and effective method for the synthesis of ketones from nitriles is the Grignard reaction, followed by acidic hydrolysis of the intermediate imine.[1][2]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the nucleophilic addition of a Grignard reagent to a nitrile, followed by the hydrolysis of the resulting magnesium salt of the imine.

Caption: Synthetic workflow for 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone.

Experimental Protocol

Materials:

-

4-Bromo-2-(trifluoromethyl)pyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetonitrile

-

Hydrochloric acid (e.g., 3M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 4-bromo-2-(trifluoromethyl)pyridine in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated with gentle heating. Once the exothermic reaction begins, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.[3]

-

Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetonitrile in anhydrous THF dropwise to the stirred Grignard reagent. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Hydrolysis: Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 3M hydrochloric acid.[1] This step is exothermic and should be performed with caution. The hydrolysis of the intermediate imine to the ketone is acid-catalyzed.[4][5]

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis and Structure Elucidation

The following sections detail the expected spectroscopic data for 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone. As experimental spectra for this specific isomer are not widely published, the NMR data presented is based on high-quality prediction algorithms, a common practice in modern chemical research.[6][7][8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons and their connectivity. For 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone, three distinct signals are expected in the aromatic region and one in the aliphatic region.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 | Doublet | 1H | H6 |

| ~8.0 | Singlet | 1H | H3 |

| ~7.8 | Doublet | 1H | H5 |

| ~2.7 | Singlet | 3H | -CH₃ |

Note: Predicted chemical shifts are estimates and may vary slightly in different deuterated solvents.

Interpretation:

-

The downfield shift of the pyridine protons is due to the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group.

-

The singlet for the methyl protons at ~2.7 ppm is characteristic of an acetyl group.

-

The coupling pattern in the aromatic region (two doublets and a singlet) is consistent with a 1,2,4-trisubstituted pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C=O |

| ~152 | C2 (bearing -CF₃) |

| ~151 | C6 |

| ~145 | C4 |

| ~123 | C5 |

| ~121 | C3 |

| ~120 (quartet) | -CF₃ |

| ~27 | -CH₃ |

Note: Predicted chemical shifts are estimates. The signal for the -CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

Interpretation:

-

The carbonyl carbon of the acetyl group is expected to be significantly downfield, around 197 ppm.

-

The carbon attached to the trifluoromethyl group (C2) will be shifted downfield and will exhibit a characteristic quartet splitting pattern in the proton-coupled ¹³C NMR spectrum.

-

The remaining aromatic carbons will appear in the typical range for a substituted pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1700-1680 | Strong | C=O stretch (aromatic ketone) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1350-1100 | Strong | C-F stretching (-CF₃ group) |

| ~3100-3000 | Weak | Aromatic C-H stretching |

| ~2950-2850 | Weak | Aliphatic C-H stretching |

Interpretation:

-

A strong absorption in the region of 1700-1680 cm⁻¹ is a clear indicator of the carbonyl group of an aromatic ketone.[10][11][12]

-

Multiple strong bands between 1350 cm⁻¹ and 1100 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

Absorptions corresponding to the pyridine ring and C-H stretches will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₆F₃NO, MW = 189.14).

-

α-Cleavage: A prominent fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[13] This would result in the loss of the methyl group (•CH₃) to give a fragment at m/z 174, or the loss of the acetyl group (CH₃CO•) to give a fragment at m/z 146.

-

Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl radical (•CF₃) would result in a peak at m/z 120.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The structural elucidation of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important synthetic intermediate, ensuring the quality and reliability of their scientific endeavors.

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 2024. [Link]

-

Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries, 2022. [Link]

-

NMR Predictor. ChemAxon. [Link]

-

NMR Prediction. ACD/Labs. [Link]

-

Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. The Journal of Organic Chemistry, 2013. [Link]

-

Grignard Reaction. [Link]

-

Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 2009. [Link]

-

Formation and reaction of a Grignard reagent. [Link]

-

Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

-

Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

-

Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Journal of the Chemical Society B: Physical Organic, 1971. [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 2021. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Advances, 2024. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. Molecules, 2022. [Link]

-

Predicting 13C NMR Spectra by DFT Calculations. ACS Publications, 2017. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 2011. [Link]

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Angewandte Chemie International Edition, 2018. [Link]

-

Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. Organic Chemistry, 2012. [Link]

-

Mass Spectrometry - Fragmentation. YouTube. [Link]

-

IR Absorption Table. UCLA Chemistry and Biochemistry. [Link]

- Process of preparing Grignard reagent.

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 2024. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

2-Acetylpyridine. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 9. acdlabs.com [acdlabs.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 2-Acetylpyridine(1122-62-9) IR Spectrum [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone (CAS No. 1060810-86-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This document details the compound's properties, outlines a robust and reproducible synthetic protocol, and explores its applications in drug discovery, particularly as a precursor to potent kinase inhibitors. The information presented herein is intended to empower researchers to effectively utilize this versatile intermediate in their synthetic and drug development endeavors.

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a compelling array of benefits when incorporated into a drug candidate. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

The pyridine ring is another privileged scaffold in medicinal chemistry, present in a vast number of approved drugs. The combination of these two moieties in trifluoromethylpyridines (TFMPs) has led to the development of numerous successful agrochemicals and pharmaceuticals. 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone serves as a critical intermediate, providing a reactive handle for the elaboration of more complex molecular architectures. Its acetyl group can be readily transformed into a variety of functional groups, making it an invaluable tool for the construction of compound libraries for high-throughput screening and lead optimization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The key properties of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1060810-86-7 | |

| Molecular Formula | C8H6F3NO | |

| Molecular Weight | 189.14 g/mol | |

| Appearance | Off-white to yellow solid | - |

| Purity | Typically >95% | |

| SMILES | CC(=O)c1cc(nc(c1)C(F)(F)F) |

Synthesis Protocol: A Validated Approach

While various methods exist for the synthesis of trifluoromethylpyridines, a reliable and scalable protocol for 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone is crucial for research and development. The following detailed procedure is based on the well-established reaction of a Grignard reagent with a nitrile, a robust and high-yielding transformation.

Reaction Scheme

Caption: Synthetic pathway for 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone.

Step-by-Step Experimental Procedure

Materials:

-

4-Cyano-2-(trifluoromethyl)pyridine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: Under an inert atmosphere, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Addition of Reactants: To the flask, add 4-cyano-2-(trifluoromethyl)pyridine (1.0 equivalent) and anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add methylmagnesium bromide (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone as a solid.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-acetyl-4-(trifluoromethyl)pyridine core of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone is a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Synthesis of Pyrazolopyridine Kinase Inhibitors

One prominent application of this building block is in the synthesis of pyrazolopyridine-based kinase inhibitors. The acetyl group can be readily condensed with a hydrazine to form a pyrazole ring, a key pharmacophore in many kinase inhibitors.

Caption: General scheme for the synthesis of pyrazolopyridine kinase inhibitors.

This synthetic strategy allows for the introduction of diverse substituents on the pyrazole ring, enabling the fine-tuning of the inhibitor's potency and selectivity against specific kinases. The trifluoromethyl group on the pyridine ring often contributes to enhanced binding affinity and improved pharmacokinetic properties of the final compound.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique combination of a reactive acetyl group and a trifluoromethylated pyridine core makes it an attractive starting material for the development of novel kinase inhibitors and other drug candidates. The synthetic protocol and applications outlined in this guide provide a solid foundation for researchers to leverage the potential of this important chemical intermediate in their drug discovery programs.

References

-

PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-150. [Link]

- Gao, F., Jiao, K., Ding, Z., & Song, H. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925.

-

Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone: A Key Building Block in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethylpyridine (TFMP) motif, in particular, has emerged as a privileged structure, valued for its ability to significantly enhance the pharmacological profile of bioactive molecules.[1][2] The introduction of a trifluoromethyl (-CF3) group can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability by increasing lipophilicity.[3]

This guide focuses on a specific, high-value TFMP derivative: 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone . This compound is not merely a chemical curiosity but a versatile and powerful building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas. Its unique arrangement of a nucleophilic nitrogen, an electrophilic carbonyl group, and a metabolically robust trifluoromethyl substituent makes it a critical synthon for drug development professionals. This document provides an in-depth analysis of its properties, a robust protocol for its synthesis and characterization, and a discussion of its applications, grounded in established scientific principles.

Core Physicochemical and Structural Properties

The utility of a chemical building block is fundamentally dictated by its inherent properties. 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone possesses a unique combination of features that make it an attractive starting point for library synthesis and lead optimization.

| Property | Value | Source |

| IUPAC Name | 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone | Internal |

| CAS Number | 1060810-86-7 | [4] |

| Molecular Formula | C₈H₆F₃NO | [4] |

| Molecular Weight | 189.14 g/mol | [4] |

| Canonical SMILES | CC(=O)C1=CC(=NC=C1)C(F)(F)F | [4] |

| Appearance | Typically an off-white to yellow solid | Commercial Supplier Data |

| Purity | ≥97% (commercially available) | [4] |

These properties define a compound with a moderate molecular weight, placing it well within the "rule of five" territory for drug-likeness, making it an ideal starting point for further elaboration.

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines, especially those bearing strong electron-withdrawing groups like a trifluoromethyl moiety, requires carefully chosen methodologies. While several routes to trifluoromethylpyridines exist, including cyclocondensation reactions with trifluoromethyl-containing building blocks[1][5], a highly reliable and modular approach for this specific ketone involves a transition-metal-catalyzed cross-coupling reaction.

The proposed synthesis below leverages a Suzuki-Miyaura coupling, a Nobel Prize-winning reaction renowned for its functional group tolerance and high yields.[6] The causality for this choice is clear: it allows for the late-stage introduction of the acetyl group, preserving the integrity of the sensitive trifluoromethylpyridine core.

Proposed Synthetic Pathway

The logical disconnection for 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone points to a reaction between a 4-halopyridine derivative and an acetyl-group donor. A boronic acid or ester is a standard, stable, and highly effective coupling partner.

Caption: Standard workflow for synthesis, purification, and validation.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone, which are critical for its validation.

| Technique | Expected Signature | Rationale |

| ¹H NMR | ~2.7 ppm (s, 3H) : Acetyl methyl protons.~8.0-9.0 ppm (m, 3H) : Three distinct aromatic protons on the pyridine ring. | The acetyl protons are a singlet and shielded. The aromatic protons are deshielded by the ring and electron-withdrawing groups. Their splitting pattern will be complex due to their meta and para relationships. |

| ¹³C NMR | ~27 ppm : Acetyl methyl carbon.~120-155 ppm : Aromatic and pyridine carbons.~122 ppm (q) : Trifluoromethyl carbon, showing quartet splitting due to C-F coupling.~195 ppm : Carbonyl carbon. | The chemical shifts are characteristic for these functional groups. The C-F coupling is a key diagnostic feature. |

| ¹⁹F NMR | ~ -65 ppm (s) : A single peak for the three equivalent fluorine atoms of the -CF3 group. | This provides unambiguous confirmation of the trifluoromethyl group's presence and electronic environment. |

| HRMS (ESI+) | [M+H]⁺ = 190.0474 | Calculated for C₈H₇F₃NO⁺. High-resolution mass spectrometry confirms the elemental composition with high precision. |

Applications in Drug Discovery and Development

The true value of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone lies in its potential as a scaffold for generating novel drug candidates. The trifluoromethylpyridine core is present in numerous approved drugs and agrochemicals, underscoring its broad utility. [1][2][5]

-

Kinase Inhibitors: The pyridine scaffold is a well-known "hinge-binder" in many kinase inhibitors. The acetyl group on this compound can be readily functionalized—for example, via alpha-bromination followed by substitution, or through condensation reactions—to build out structures that can occupy the ATP-binding pocket of kinases. Derivatives of related TFMPs have shown promise as anticancer agents by targeting signaling pathways that drive tumor growth. [3]2. CNS Agents: The trifluoromethyl group enhances lipophilicity, which can facilitate blood-brain barrier penetration, a critical requirement for drugs targeting the central nervous system. The pyridine nitrogen provides a handle for improving solubility and modulating pKa.

-

Metabolic Blockers: The -CF3 group is exceptionally stable to oxidative metabolism by cytochrome P450 enzymes. Placing it at the 2-position of the pyridine ring effectively shields that position from metabolic attack, which can prolong the half-life of a drug candidate. This is a key feature seen in modern drugs like the HIV-1 inhibitor Doravirine, which contains a CF3-substituted pyridone ring. [7]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, including justifications for key steps, to ensure reproducibility and accuracy.

Protocol: Synthesis via Suzuki-Miyaura Coupling

-

Objective: To synthesize 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone from 4-chloro-2-(trifluoromethyl)pyridine.

-

Justification: This protocol uses a robust palladium-catalyzed cross-coupling reaction, which is well-suited for heteroaromatic systems and offers high functional group tolerance. [6]Potassium acetyltrifluoroborate is chosen as the acetyl source due to its stability and ease of handling compared to other organometallic reagents.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq.), potassium acetyltrifluoroborate (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Solvent and Degassing: Add a 3:1 mixture of anhydrous dioxane and water. Degas the mixture thoroughly by bubbling argon through the solution for 20 minutes. Causality: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

-

Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol: Analytical Characterization

-

Objective: To confirm the identity and purity of the synthesized product.

-

Justification: A multi-technique approach ensures unambiguous validation. NMR provides detailed structural information, while HRMS confirms the elemental composition.

Step-by-Step Methodology:

-

Sample Preparation (NMR): Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Causality: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has minimal interfering signals in the ¹H spectrum.

-

NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Use standard acquisition parameters.

-

Sample Preparation (MS): Prepare a dilute solution (~0.1 mg/mL) of the product in methanol or acetonitrile.

-

MS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) using electrospray ionization (ESI) in positive ion mode. Acquire data over a mass range that includes the expected [M+H]⁺ ion.

-

Data Analysis: Compare the acquired spectra to the predicted data in Section 4.2. The purity should be assessed from the ¹H NMR by integrating the product signals against any visible impurities.

Conclusion

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone is a strategically important molecule that stands at the intersection of fluorination chemistry and heterocyclic synthesis. Its robust physicochemical properties, accessible synthesis, and the versatile reactivity of its functional groups make it an invaluable asset for researchers, scientists, and drug development professionals. By leveraging the principles of modern synthetic and analytical chemistry, this building block serves as a gateway to novel therapeutics with enhanced pharmacological profiles, particularly in fields such as oncology and infectious diseases. Its continued use in discovery programs is a testament to the power of the trifluoromethylpyridine scaffold in addressing complex medical challenges.

References

-

U.S. Environmental Protection Agency. Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details. [Link]

-

Lead Sciences. 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone. [Link]

-

PubChem. 1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-one. [Link]

-

Ogawa, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

-

Global Substance Registration System. 1-(4-(TRIFLUOROMETHYL)PHENYL)ETHANONE. [Link]

-

Hyma Synthesis Pvt. Ltd. Company Profile. [Link]

-

Anderson, K. W., et al. (2006). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]

-

ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Mary, Y. S., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Journal of Molecular Structure, 1098, 246-256. [Link]

-

Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone - Lead Sciences [lead-sciences.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. rsc.org [rsc.org]

- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

Foreword: Navigating the Frontier of Drug Discovery—A Methodological Guide to Elucidating the Mechanism of Action for 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone

To the esteemed community of researchers, scientists, and drug development professionals,

The quest to understand the precise mechanism of action (MoA) of a novel chemical entity is the foundational pillar upon which all successful therapeutic development is built. It is a journey of meticulous investigation, logical deduction, and validated insights. The compound at the center of this guide, 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone , represents a frontier of knowledge. As of this writing, its specific biological activities and MoA are not documented in publicly accessible scientific literature.

This absence of data presents a unique opportunity. Instead of a retrospective summary, this document serves as a prospective, in-depth technical guide—a strategic roadmap for the elucidation of the core MoA for a novel compound like 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone. As a Senior Application Scientist, I present this guide not as a list of established facts about this specific molecule, but as a robust, field-proven methodological framework.

Herein, we will leverage the known properties of its constituent chemical motifs—the trifluoromethyl group and the pyridine ring—to inform our initial hypotheses. The trifluoromethyl moiety is known to enhance metabolic stability and binding affinity, while the pyridine skeleton is a well-established pharmacophore present in a wide array of bioactive compounds.[1] These structural alerts provide the logical starting point for our investigation.

This guide is structured to be a self-validating system, where each proposed experimental phase builds upon the last, ensuring a rigorous and logical progression from broad, unbiased screening to specific, hypothesis-driven validation. We will detail the causality behind experimental choices, provide comprehensive protocols for key assays, and use visualizations to clarify complex workflows and potential signaling pathways.

While the specific target and pathway for 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone remain to be discovered, the principles and methodologies detailed in this guide are universal. It is our hope that this comprehensive framework will not only guide the future investigation of this particular molecule but also serve as a valuable resource for the broader endeavor of drug discovery.

Part 1: Initial Profiling and Hypothesis Generation

The journey to elucidate the mechanism of action begins with a broad, unbiased assessment of the compound's biological footprint. This initial phase is designed to generate preliminary data that can be used to form testable hypotheses.

Physicochemical and Structural Analysis

A thorough understanding of the molecule's physical and chemical properties is a prerequisite for any biological study. These properties influence solubility, cell permeability, and potential off-target effects.

| Property | Value | Significance |

| Molecular Formula | C8H6F3NO | Provides the elemental composition. |

| Molecular Weight | 189.135 g/mol | Influences diffusion and membrane transport. |

| LogP (Predicted) | ~1.8 | Suggests moderate lipophilicity and potential for good cell permeability. |

| Key Structural Features | Trifluoromethyl group, Pyridine ring, Ketone | These functional groups are known to be involved in various biological interactions.[1][2][3] |

Broad-Spectrum Phenotypic Screening

Phenotypic screening in relevant cellular models provides the first indication of biological activity without a preconceived bias towards a specific target.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Plating: Seed a panel of diverse human cancer cell lines (e.g., NCI-60) in 384-well, optically clear bottom plates at a predetermined optimal density.

-

Compound Treatment: Treat cells with a concentration range of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone (e.g., 10 nM to 100 µM) for 48-72 hours. Include vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Staining: Following incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes targeting the nucleus (e.g., Hoechst 33342), cytoplasm, and cytoskeleton (e.g., Phalloidin).

-

Image Acquisition: Utilize a high-content imaging system to automatically capture images from multiple fields per well.

-

Image Analysis: Employ image analysis software to quantify a wide array of cellular features, including cell count, nuclear morphology, mitochondrial membrane potential, and cytoskeletal arrangement.

-

Data Analysis: Identify statistically significant changes in cellular phenotypes induced by the compound.

Logical Causality: This unbiased approach can reveal unexpected biological effects. For instance, a specific change in nuclear morphology might suggest an effect on DNA replication or repair, while alterations in the cytoskeleton could point towards inhibition of microtubule dynamics, a mechanism employed by some herbicides with pyridine motifs.[4]

Initial Hypothesis Formulation

Based on the structural alerts and the outcome of the phenotypic screen, initial hypotheses can be formulated.

-

Hypothesis 1: Kinase Inhibition. The pyridine ring is a common scaffold in kinase inhibitors.[5] If phenotypic screening reveals anti-proliferative effects, a broad-spectrum kinase panel assay would be a logical next step.

-

Hypothesis 2: Ion Channel Modulation. Certain pyridine derivatives are known to modulate ion channels, such as TRPV3.[6] If phenotypic changes suggest alterations in cell signaling or membrane potential, this becomes a plausible avenue.

-

Hypothesis 3: Antimicrobial Activity. The quinoline scaffold, structurally related to pyridine, has shown antimicrobial properties.[7] If the compound is screened against bacterial or fungal pathogens and shows activity, this could be a potential MoA.

Part 2: Target Identification and Validation

With initial hypotheses in hand, the next phase focuses on identifying the specific molecular target(s) of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone.

Affinity-Based Target Identification

Experimental Workflow: Chemical Proteomics

Caption: Chemical proteomics workflow for target identification.

Trustworthiness: The inclusion of a competition experiment is critical for self-validation. A true target will show significantly reduced binding to the probe in the presence of excess free compound, thus distinguishing it from non-specific binders.

Target Validation with Orthogonal Assays

Once putative targets are identified, their interaction with 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone must be validated using orthogonal methods.

Example: Validating a Putative Kinase Target

| Assay Type | Principle | Expected Outcome |

| In Vitro Kinase Assay | Measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme. | A dose-dependent decrease in substrate phosphorylation, yielding an IC50 value. |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding of the compound to the target protein, providing thermodynamic parameters (KD, ΔH, ΔS). | A measurable binding affinity (KD) in the pharmacologically relevant range. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of the target protein in intact cells upon compound binding. | An increase in the melting temperature of the target protein in the presence of the compound. |

Part 3: Pathway Analysis and Functional Characterization

Identifying the direct molecular target is a major milestone, but understanding the downstream functional consequences of this interaction is equally important.

Mapping the Signaling Pathway

If the validated target is an enzyme like a kinase, the next step is to map its role in cellular signaling.

Experimental Protocol: Phospho-Proteomics

-

Cell Treatment: Treat the relevant cell line with 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone at a concentration known to engage the target (e.g., 10x the cellular IC50).

-

Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides.

-

Phosphopeptide Enrichment: Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

-

Data Analysis: Quantify changes in phosphorylation levels across the proteome and use pathway analysis software (e.g., Ingenuity Pathway Analysis, KEGG) to identify signaling pathways that are significantly modulated by the compound.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical pathway showing compound inhibiting a target kinase.

Functional Assays and In Vivo Confirmation

The final step is to link the observed molecular and cellular effects to a relevant physiological or pathophysiological outcome.

-

Cell-Based Functional Assays: Design assays that measure the functional consequences of pathway modulation. For example, if the compound inhibits a pro-proliferative pathway, a long-term colony formation assay would be appropriate.

-

In Vivo Target Engagement: In animal models, demonstrate that the compound reaches the target tissue and engages the target at doses that produce a pharmacological effect. This can be done by measuring target phosphorylation levels in tumor xenografts or relevant tissues.

-

In Vivo Efficacy Studies: Conduct studies in appropriate animal models of disease (e.g., tumor xenograft models for an anti-cancer agent) to demonstrate that the compound has the desired therapeutic effect.

Conclusion

The elucidation of a novel compound's mechanism of action is a complex but logical process. For a molecule like 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone, where no prior biological data exists, the journey must begin with broad, unbiased screening, guided by chemical intuition. The subsequent phases of target identification, validation, and pathway analysis, each built on a foundation of self-validating and orthogonal assays, provide the necessary rigor to confidently define the MoA. This guide provides a comprehensive and technically sound framework for this critical endeavor, paving the way for the potential translation of a novel chemical entity into a future therapeutic.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.[Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. PubMed.[Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.[Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.[Link]

-

REVIEW ON VARIOUS MOLECULE ACTIVITY, BIOLOGICAL ACTIVITY & CHEMICAL ACTIVITY OF PYRIDINE. European Journal of Pharmaceutical and Medical Research.[Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses.[Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ejpmr.com [ejpmr.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone | 476472-22-7 [smolecule.com]

The Strategic Intermediate: A Technical Guide to 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone

[1]

CAS Number: 1256833-82-7 Formula: C₈H₆F₃NO Molecular Weight: 189.14 g/mol [1]

Part 1: The Chemical Scaffold & Historical Context[1]

The "Fluorine Effect" in Modern Pharmacopeia

The history of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone is not defined by a single discovery event, but rather by the paradigm shift in medicinal chemistry known as the "Fluorine Renaissance" of the early 21st century.[1] Before 2000, introducing a trifluoromethyl (-CF₃) group onto a pyridine ring at the 2-position was a synthetic challenge reserved for specialized academic groups.[1]

By 2010, the demand for metabolically stable, lipophilic heteroaromatics in kinase inhibitor research drove the industrialization of this molecule.[1] It transitioned from a custom-synthesis rarity to a commodity building block.[1] This specific isomer is prized for its amphiphilic electronic profile :

-

The Pyridine Nitrogen: Provides a hydrogen bond acceptor (HBA) for kinase hinge binding.[1]

-

The 2-CF₃ Group: Electron-withdrawing nature lowers the pKa of the pyridine nitrogen (reducing non-specific binding) while blocking metabolic oxidation at the vulnerable 2-position.[1]

-

The 4-Acetyl Group: A versatile "chemical handle" for condensation reactions to form bicyclic heterocycles (e.g., pyrazolopyridines, naphthyridines).[1]

Strategic Utility in Drug Discovery

This intermediate is primarily utilized in the synthesis of Wnt pathway inhibitors (specifically Porcupine O-acyltransferase inhibitors) and JAK inhibitors .[1] Its structural geometry allows it to serve as a "core linker," connecting the ATP-binding motif of a drug to its solubilizing tail.[1]

Part 2: Synthetic Pathways & Protocols

Visualization: Synthetic Logic Flow

Figure 1: Comparison of the Weinreb Amide route (top) vs. Stille Coupling route (bottom).[1]

Protocol A: The Weinreb Amide Route (High Fidelity)

Recommended for: Discovery Chemistry (1g - 50g scale)[1]

Rationale: Direct addition of Grignard reagents to pyridine esters often leads to over-addition (forming tertiary alcohols) or attack on the pyridine ring.[1] The Weinreb amide stabilizes the tetrahedral intermediate, guaranteeing the ketone product.[1]

Step-by-Step Methodology:

-

Amide Formation:

-

Reagents: 2-(trifluoromethyl)isonicotinic acid (1.0 eq), CDI (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DIPEA (2.5 eq).

-

Solvent: Dichloromethane (DCM) or DMF.[1]

-

Procedure: Dissolve acid in DCM. Add CDI portion-wise (gas evolution!).[1] Stir 1h. Add amine salt and base.[1][2] Stir 12h at RT.[1]

-

Checkpoint: Monitor LCMS for [M+H] = 235.1.[1]

-

-

Grignard Addition (Critical Step):

-

Reagents: Methylmagnesium bromide (3.0M in ether, 1.5 eq).

-

Solvent: Anhydrous THF.

-

Procedure: Cool Weinreb amide solution to -78°C (acetone/dry ice bath). Add MeMgBr dropwise over 30 mins.

-

Why -78°C? Prevents nucleophilic attack on the electron-deficient pyridine ring (which would form dihydropyridines).[1]

-

Quench: Pour into saturated NH₄Cl at 0°C. Extract with EtOAc.

-

Protocol B: The Stille Coupling Route (Scalable)

Recommended for: Process Chemistry (>100g scale)[1]

Rationale: Avoids cryogenic conditions and unstable Grignard reagents.[1]

-

Coupling:

-

React 4-chloro-2-(trifluoromethyl)pyridine with tributyl(1-ethoxyvinyl)tin using Pd(PPh₃)₄ (5 mol%) in toluene at reflux (110°C) for 16h.

-

-

Hydrolysis:

-

Treat the resulting enol ether with 1N HCl/THF for 2 hours at RT to unmask the ketone.[1]

-

Part 3: Analytical Profile & Handling[1]

Physicochemical Data Table

| Property | Value | Note |

| Appearance | Pale yellow oil to low-melting solid | Crystallizes upon standing at 4°C. |

| Boiling Point | 230°C (est) / 95°C @ 1mmHg | High vacuum distillation required for purification.[1] |

| ¹H NMR (CDCl₃) | δ 8.89 (d, 1H), 8.15 (s, 1H), 8.02 (d, 1H), 2.68 (s, 3H) | Characteristic acetyl methyl singlet at 2.68 ppm.[1] |

| ¹⁹F NMR | δ -68.2 (s, 3F) | Sharp singlet indicating CF₃ integrity.[1] |

| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; store away from strong oxidizers. |

Safety & Toxicology (Self-Validating Protocol)

-

Hazard: Pyridine derivatives are potential skin sensitizers and neurotoxins.[1] The CF3 group increases lipophilicity, potentially enhancing dermal absorption.[1]

-

Control: All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory.[1]

-

Waste: Do not mix with acidic waste streams if residual Grignard/metal is present.[1]

Part 4: Applications in Drug Design

The "Heterocycle Builder" Workflow

The primary utility of 1-(2-(trifluoromethyl)pyridin-4-yl)ethanone is its conversion into fused ring systems.[1]

Example: Synthesis of Wnt Pathway Inhibitors (Porcupine) In the development of Wnt inhibitors (analogous to LGK974 ), this ketone is often converted into a chalcone and then cyclized into a pyrazole or pyrimidine.[1]

Figure 2: Conversion of the ketone to a bioactive pyrazole scaffold via enaminone intermediate.[1]

Mechanistic Insight: The CF₃ Influence

The 2-CF₃ group is not merely a decoration; it exerts a strong inductive effect (-I) .[1]

-